METHYL 4-CYANO-3-METHYL-5-{[2-(PHENYLSULFANYL)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE
Overview
Description
Methyl 4-cyano-3-methyl-5-{[(phenylthio)acetyl]amino}-2-thiophenecarboxylate is an organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its complex structure, which includes a cyano group, a methyl group, a phenylthioacetyl group, and a carboxylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-CYANO-3-METHYL-5-{[2-(PHENYLSULFANYL)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with a sulfur source.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Acylation: The phenylthioacetyl group can be introduced through an acylation reaction using phenylthioacetic acid and a suitable acylating agent.
Esterification: The carboxylate ester is formed through an esterification reaction using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyano-3-methyl-5-{[(phenylthio)acetyl]amino}-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 4-cyano-3-methyl-5-{[(phenylthio)acetyl]amino}-2-thiophenecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: It may be used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of METHYL 4-CYANO-3-METHYL-5-{[2-(PHENYLSULFANYL)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The cyano group and the phenylthioacetyl group are likely to play key roles in its binding to enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interacting with allosteric sites, thereby modulating the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate: Similar structure but with an amino group instead of the phenylthioacetyl group.
Methyl 4-cyano-3-methylthiophene-2-carboxylate: Lacks the phenylthioacetyl group.
Methyl 4-cyano-3-methyl-5-{[(phenylthio)acetyl]amino}-2-furanecarboxylate: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
Methyl 4-cyano-3-methyl-5-{[(phenylthio)acetyl]amino}-2-thiophenecarboxylate is unique due to the presence of the phenylthioacetyl group, which imparts specific chemical properties and reactivity. This group can influence the compound’s binding affinity to enzymes and receptors, making it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
methyl 4-cyano-3-methyl-5-[(2-phenylsulfanylacetyl)amino]thiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c1-10-12(8-17)15(23-14(10)16(20)21-2)18-13(19)9-22-11-6-4-3-5-7-11/h3-7H,9H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYAPUYNMGFZIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CSC2=CC=CC=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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